molecular formula C10H20N2O B3235245 2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol CAS No. 1353997-59-7

2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Cat. No.: B3235245
CAS No.: 1353997-59-7
M. Wt: 184.28 g/mol
InChI Key: ZBKIAJLPTSNQOW-SNVBAGLBSA-N
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Description

2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a chiral amine-containing compound characterized by a cyclopropyl group and a substituted pyrrolidine ring. Its stereochemistry, specifically the (R)-configuration at the pyrrolidine-3-yl position, is critical for its biochemical interactions. The compound has been explored in pharmaceutical intermediate synthesis but is listed as discontinued in commercial catalogs, likely due to challenges in synthesis scalability or niche applications .

Key structural features:

  • Cyclopropyl moiety: Enhances metabolic stability by resisting oxidative degradation.
  • Pyrrolidine ring: Provides rigidity and influences receptor-binding selectivity.
  • Ethanolamine backbone: Facilitates solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-5-4-10(8-11)12(6-7-13)9-2-3-9/h9-10,13H,2-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKIAJLPTSNQOW-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185347
Record name Ethanol, 2-[cyclopropyl[(3R)-1-methyl-3-pyrrolidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353997-59-7
Record name Ethanol, 2-[cyclopropyl[(3R)-1-methyl-3-pyrrolidinyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353997-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[cyclopropyl[(3R)-1-methyl-3-pyrrolidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol typically involves the formation of the cyclopropyl group and the pyrrolidine ring, followed by their coupling with an ethanol derivative. One common method for synthesizing cyclopropanes is the reaction of carbenes with alkenes . For instance, methylene can react with an alkene to form a cyclopropane ring . The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can significantly influence the efficiency of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The ethanol moiety and tertiary amine groups are primary sites for oxidation.

Reagent/Conditions Target Group Product Mechanism
KMnO₄ (acidic)Alcohol (-OH)2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acidTwo-step oxidation: alcohol → aldehyde → carboxylic acid
CrO₃ (Jones reagent)Alcohol (-OH)Ketone derivativeRadical-mediated dehydrogenation
H₂O₂/Fe²⁺ (Fenton’s reagent)Tertiary amineN-OxideSingle-electron transfer oxidation

Key Findings :

  • The ethanol group is selectively oxidized to a carboxylic acid under strong acidic permanganate conditions.

  • Tertiary amines form stable N-oxides under mild oxidative conditions, preserving the cyclopropane ring .

Substitution Reactions

The amino and hydroxyl groups participate in nucleophilic substitutions.

Reagent Reaction Site Product Conditions
Acetyl chlorideAmine (-NH-)N-Acetyl derivativeAnhydrous CH₂Cl₂, 0°C → RT
Methyl iodideAmine (-NH-)Quaternary ammonium saltDMF, K₂CO₃, 60°C
Tosyl chlorideAlcohol (-OH)Tosylate esterPyridine, 0°C

Notable Observations :

  • Alkylation at the amine generates a charged quaternary species, enhancing water solubility.

  • Tosylate formation converts the hydroxyl group into a superior leaving group for subsequent SN2 reactions.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under specific conditions.

Reagent Reaction Type Product Notes
HBr (gas)Electrophilic additionBromoalkane derivativeRing opens via carbocation intermediate
Ozone (O₃)OzonolysisDialdehydeRequires reductive workup (e.g., Zn/H₂O)
Rh₂(OAc)₄ (catalytic)HydrogenationPropane chainSelective C-C bond hydrogenation

Mechanistic Insights :

  • Acidic conditions protonate the cyclopropane, leading to ring-opening via carbocation stabilization.

  • Transition-metal catalysts like Rh enable controlled hydrogenation without perturbing the pyrrolidine ring.

Stereochemical Considerations

The (R)-configuration at the pyrrolidine ring influences reaction outcomes:

  • Oxidation : Chiral centers adjacent to the alcohol group may lead to enantioselective ketone formation.

  • Substitution : Steric hindrance from the methyl group on pyrrolidine slows alkylation at the amine site.

Thermal and Photochemical Behavior

  • Thermal decomposition : Above 200°C, the compound degrades via retro-ene reaction, releasing ethylene and forming a cyclic imine.

  • UV irradiation : Promotes [2+2] cycloaddition between the cyclopropane and pyrrolidine rings, yielding a fused bicyclic product.

Scientific Research Applications

Neuropharmacological Potential

Research indicates that compounds similar to 2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety .

Preliminary Findings:

  • Modulation of Neurotransmitters: Similar pyrrolidine derivatives have shown efficacy in influencing cognitive and behavioral processes, making this compound a candidate for further exploration in neuropharmacology.

Antibacterial Properties

There is emerging interest in the antibacterial properties of this compound. The structural characteristics suggest that it could inhibit bacterial growth, although detailed studies are still required to confirm these effects .

Potential Applications

Application AreaDescription
Neuropharmacology Potential for treating mood disorders by modulating neurotransmitter systems.
Antibacterial Agents May serve as a basis for developing new antibiotics targeting resistant strains.
Drug Design Unique structure allows for modifications to enhance efficacy or reduce side effects compared to existing therapies.

Case Studies and Research Findings

  • Neuropharmacological Studies:
    • Initial studies have indicated that compounds with similar structures can influence serotonin receptors, which are crucial for mood regulation.
    • Further research is needed to explore the pharmacokinetics and dynamics of this compound in vivo.
  • Antibacterial Research:
    • Investigations into its antibacterial properties are ongoing, focusing on its effectiveness against Gram-positive and Gram-negative bacteria.
    • Comparative studies with existing antibiotics could provide insights into its potential as a novel therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, which can influence its binding to biological targets. The pyrrolidine ring and ethanol moiety may also play roles in the compound’s activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Cyclopropyl-Containing Amines from Patent Literature

Several cyclopropyl-amine derivatives are described in European Patent Application EP 2022/06, including:

  • (2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine
  • Cyclopropylmethyl-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine

Structural Differences :

  • Core scaffold : These compounds feature imidazo-pyrrolo-pyrazine rings and cyclopentyl groups, absent in the target compound.
  • Functional groups : The oxetan-3-yl-amine moiety introduces additional steric hindrance and polar interactions.
  • Applications : Patented derivatives are likely designed as kinase inhibitors or antiviral agents, leveraging heteroaromatic systems for target engagement .

Ethanolamine Derivatives with Simplified Substituents

2-(Ethylpropylamino)ethanol (CAS 2893-56-3) shares the ethanolamine backbone but replaces cyclopropyl and pyrrolidine groups with ethyl and isopropyl chains. Key distinctions:

  • Molecular complexity: Lower molecular weight (C₇H₁₇NO vs. ~C₁₁H₂₁N₂O for the target compound).
  • Reactivity : The absence of a rigid pyrrolidine ring may reduce stereochemical specificity in biological systems.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Applications/Notes References
2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol ~C₁₁H₂₁N₂O Cyclopropyl, (R)-pyrrolidine, ethanolamine Discontinued pharmaceutical intermediate
(2-Cyclopropyl-ethyl)-[...]-oxetan-3-yl-amine ~C₂₀H₂₇N₅O Imidazo-pyrrolo-pyrazine, oxetane Kinase inhibitor candidate (patented)
2-(Ethylpropylamino)ethanol C₇H₁₇NO Ethyl-isopropyl chains, ethanolamine Schedule 2B11 regulated compound

Research Findings and Mechanistic Insights

Role of Stereochemistry

The (R)-configuration in the target compound’s pyrrolidine ring is pivotal for its binding affinity to chiral receptors, a feature absent in non-stereospecific analogs like 2-(ethylpropylamino)ethanol. This stereochemical specificity may explain its discontinued status if enantiomer separation proved economically unviable .

Lumping Strategy Considerations

highlights the lumping of structurally similar compounds to simplify reaction modeling. However, the target compound’s unique cyclopropyl-pyrrolidine framework and stereochemistry likely preclude lumping with simpler ethanolamines or bulkier patented derivatives, emphasizing the need for individualized pharmacokinetic studies .

Biological Activity

Overview

2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a compound featuring a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and an ethanol moiety. Its molecular formula is C10H18N2O, with a molecular weight of approximately 184.28 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and exhibiting antibacterial properties.

PropertyValue
Molecular FormulaC10H18N2O
Molecular Weight184.28 g/mol
CAS Number1353997-59-7
InChI KeyZBKIAJLPTSNQOW-SNVBAGLBSA-N

Neuropharmacological Potential

Preliminary studies indicate that compounds similar to this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. The structural characteristics suggest that it could serve as a modulator for cognitive and behavioral processes. Research has shown that pyrrolidine derivatives can influence neuropharmacological effects, making this compound a candidate for further exploration in treating neurological disorders.

Antibacterial Activity

Recent findings have highlighted the antibacterial properties of related compounds. For instance, pyrrolidine derivatives have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

The potential antibacterial activity of this compound is supported by its structural features, which may enhance its interaction with bacterial targets.

Study on Antimicrobial Activity

A study evaluated several pyrrolidine derivatives for their antimicrobial activity against common bacterial strains. The results indicated that certain structural modifications could enhance efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Compounds similar to this compound exhibited promising results, suggesting the need for further investigation into their pharmacological profiles .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the efficient production of high-purity compounds. Studies on SAR have revealed that modifications in the cyclopropyl or pyrrolidine rings can significantly affect biological activity, indicating potential pathways for optimizing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol, and how can reaction yields be improved?

  • Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions and stereochemical control. For example, cyclopropylamine derivatives can be reacted with (R)-1-methyl-pyrrolidin-3-yl precursors under anhydrous conditions (e.g., refluxing in benzene or toluene). Key steps include:
  • Azide intermediates : Curtius-type rearrangements (e.g., using acyl azides) to form amino groups with retained stereochemistry .
  • Solvent selection : Anhydrous solvents (e.g., DMSO, benzene) to minimize hydrolysis .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, gradient elution) improves purity. Reported yields for similar compounds range from 75–87% .

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

  • Methodological Answer:
  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). Key signals include:
  • Cyclopropyl protons (δ 0.5–1.5 ppm, multiplet).
  • Pyrrolidine N-methyl group (δ 2.2–2.5 ppm, singlet).
  • Ethanolamine –OH (δ 1.5–2.0 ppm, broad) and –CH2OH (δ 3.5–4.0 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity. For example, correlations between pyrrolidine C3 and the cyclopropylamino group validate the core structure .

Q. What experimental techniques are critical for determining the stereochemical configuration at the pyrrolidine C3 position?

  • Methodological Answer:
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 100 K).
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers. Retention times are compared to standards .
  • Optical rotation : Measure [α]D and compare to literature values for (R)-configured pyrrolidines .

Q. How should this compound be stored to ensure stability during long-term studies?

  • Methodological Answer:
  • Storage conditions : –20°C in amber vials under argon to prevent oxidation/hydrolysis.
  • Stability monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., cyclopropane ring-opening or ethanolamine oxidation) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical retention observed in Curtius-type rearrangements during synthesis?

  • Methodological Answer: Computational studies (e.g., DFT at the B3LYP/6-31G* level) reveal that the Curtius rearrangement proceeds via a concerted transition state with minimal stereochemical distortion. Key findings:
  • Acylnitrene intermediates : Maintain chiral integrity due to restricted rotation in the transition state .
  • Kinetic isotope effects (KIEs) : Deuterium labeling at the cyclopropyl group confirms non-dissociative pathways .
  • Thermodynamic parameters : Eyring plots derived from variable-temperature NMR data (e.g., ΔS‡ = –15 to –20 J/mol·K) support a tight transition state .

Q. How can contradictory kinetic data from NMR and computational models be reconciled?

  • Methodological Answer:
  • Error propagation : Calculate standard deviations for rate constants (k) from triplicate NMR runs. Use Origin® or similar software for non-linear regression .
  • Model validation : Compare experimental ΔG‡ values (from Eyring plots) to computed activation energies. Discrepancies >5 kJ/mol suggest oversimplified computational models (e.g., missing solvent effects) .
  • Solvent correction : Include implicit solvation (e.g., PCM model) in Gaussian 03 simulations to improve accuracy .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

  • Methodological Answer:
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs or kinases). Key parameters:
  • Grid box centered on the binding pocket (20 ų).
  • Flexible side chains for residues within 5 Å of the ligand .
  • MD simulations : Run 100 ns trajectories in GROMACS with the CHARMM36 force field. Analyze hydrogen bonds (<3.5 Å) and binding free energy (MM-PBSA) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological properties?

  • Methodological Answer:
  • Core modifications : Replace cyclopropane with spirocyclic rings to enhance metabolic stability.
  • Ethanolamine substitution : Introduce fluorinated or methylated groups to modulate logP (target: 1.5–2.5) and blood-brain barrier penetration .
  • Biological assays : Test analogs against panels of kinases or GPCRs. Use IC50 values and selectivity indices (>10-fold vs. off-targets) to prioritize candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

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